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For researchers, scientists, and drug development professionals, an accurate understanding of

molecular geometry is paramount. This guide provides a detailed comparison of experimentally

determined and theoretically calculated bond angles of thiofulminic acid (HCNS), a molecule

of interest in astrochemistry and theoretical chemistry. By presenting quantitative data,

experimental protocols, and computational methodologies, this document aims to offer a clear

assessment of the accuracy of current computational models.

Thiofulminic acid, a sulfur-containing analogue of fulminic acid, possesses a linear heavy-

atom backbone. The precise determination of its bond angles is crucial for understanding its

chemical reactivity and for benchmarking the accuracy of theoretical chemistry models. This

guide compares the experimentally measured bond angles with those obtained from ab initio

quantum chemical calculations.

Data Presentation: A Head-to-Head Comparison
The following table summarizes the experimentally determined and theoretically calculated

bond angles for thiofulminic acid.

Bond Angle
Experimental Value
(Microwave Spectroscopy)

Theoretical Value
(CCSD(T)/cc-pCVQZ)

∠(H-C-N) 177.3° 180.0°

∠(C-N-S) 179.5° 180.0°
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Experimental Protocol: Microwave Spectroscopy
The experimental bond angles of thiofulminic acid were determined using rotational

spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of

molecules in the gas phase.

Methodology:

Sample Preparation: Thiofulminic acid was produced in a supersonic jet expansion by a

discharge of a gas mixture containing hydrogen sulfide (H₂S) and acetonitrile (CH₃CN) in an

inert buffer gas. This method generates the transient HCNS molecule in a cold, low-pressure

environment suitable for high-resolution spectroscopy.

Microwave Spectroscopy: The rotational spectrum of the generated thiofulminic acid was

measured using a pulsed-jet Fourier transform microwave (FTMW) spectrometer. Molecules

in the jet are excited by a microwave pulse, and the subsequent free induction decay is

recorded and Fourier transformed to obtain the spectrum.

Data Analysis: The measured rotational transition frequencies for the parent molecule and its

isotopologues (containing rare isotopes such as ¹³C, ¹⁵N, and ³⁴S) were fitted to a rotational

Hamiltonian to determine the rotational constants (A, B, and C).

Structure Determination: The equilibrium geometry, including the bond angles, was then

derived from the rotational constants of the various isotopologues. This semi-experimental

equilibrium structure (rₑ) provides a highly accurate determination of the molecular geometry

in the gas phase.

Computational Methodology: Ab Initio Calculations
The theoretical bond angles presented in this guide were obtained from high-level ab initio

quantum chemical calculations.

Methodology:

Level of Theory: The calculations were performed using the coupled-cluster method with

single, double, and perturbative triple excitations (CCSD(T)). This method is considered the

"gold standard" in quantum chemistry for its high accuracy in predicting molecular properties.
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Basis Set: A correlation-consistent polarized core-valence quadruple-zeta (cc-pCVQZ) basis

set was employed. This large and flexible basis set is necessary to accurately describe the

electron distribution and, consequently, the molecular geometry.

Geometry Optimization: The molecular geometry of thiofulminic acid was optimized without

any symmetry constraints to find the minimum energy structure on the potential energy

surface. The bond angles reported are from this optimized geometry.

Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for assessing the accuracy of theoretical

bond angle calculations against experimental data.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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